Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate
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Overview
Description
Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate is a chemical compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group, an acetyl group, and a carboxylate ester. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate typically involves the esterification of 6-acetyl-4-hydroxypyridine-2-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the purity and consistency of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- Methyl 5-hydroxypyridine-2-carboxylate
- Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate
Comparison: Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 6-acetyl-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-5(11)7-3-6(12)4-8(10-7)9(13)14-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
VLUXKJWAVDQENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(=O)OC |
Origin of Product |
United States |
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